molecular formula C19H22N2O5S B2957974 5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 498568-56-2

5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2957974
CAS No.: 498568-56-2
M. Wt: 390.45
InChI Key: CBPUZZOZWLJICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by:

  • Position 3: A 4-methoxyphenyl substituent, contributing to π-π interactions and solubility .
  • Position 5: A 2,3-dimethoxyphenyl group, influencing steric and electronic properties .

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-24-14-10-8-13(9-11-14)16-12-17(21(20-16)27(4,22)23)15-6-5-7-18(25-2)19(15)26-3/h5-11,17H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPUZZOZWLJICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. Pyrazoles are five-membered heterocycles that exhibit significant pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article explores the biological activities associated with this specific compound, drawing from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4SC_{18}H_{22}N_2O_4S, and its structure includes two methoxyphenyl groups and a methylsulfonyl group attached to a dihydropyrazole core. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • In vitro Studies : Research indicates that compounds with similar structures can inhibit the growth of lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • In vivo Studies : Animal models treated with pyrazole derivatives have demonstrated reduced tumor growth, suggesting effective systemic bioactivity .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are also noteworthy. Compounds within this class have been evaluated against various bacterial strains:

  • Efficacy : Studies report that certain pyrazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these compounds typically range from 62.5 to 250 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes:

  • Mechanism : These compounds may inhibit the expression of cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators such as prostaglandins .

Data Table: Summary of Biological Activities

Activity TypeCell Line / OrganismObserved EffectReference
AnticancerA549 (Lung Cancer)Inhibition of cell proliferation
MDA-MB-231 (Breast Cancer)Induction of apoptosis
HepG2 (Liver Cancer)Reduced tumor growth in vivo
AntibacterialStaphylococcus aureusMIC = 125 µg/mL
Escherichia coliMIC = 250 µg/mL
Anti-inflammatoryHuman Cell LinesDecreased COX enzyme activity

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrazole derivatives found that modifications to the phenyl groups significantly enhanced anticancer activity against MDA-MB-231 cells. The compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Antibacterial Evaluation : Another research project tested various pyrazole derivatives against clinical isolates of E. coli and reported that certain modifications increased potency by altering lipophilicity and electron distribution on the molecule .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazoline derivatives:

Compound Name/ID R1 (Position 1) R3 (Position 3) R5 (Position 5) Molecular Weight (g/mol) Key Biological Activity References
Target Compound Methylsulfonyl 4-Methoxyphenyl 2,3-Dimethoxyphenyl 402.4* Not reported -
927136-54-7 Methylsulfonyl 3,4-Dimethoxyphenyl 2-Methoxyphenol 406.5 Not reported
L6 () Methylsulfonyl 3,4-Dimethoxyphenyl 2-Butyl-5-chloroimidazol-4-yl 469.0 Antimicrobial
3e () Phenyl 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl 418.5 Anticancer (MDA-MB-468 cells)
4a () Unsubstituted 4-Methoxyphenyl 4-Chlorophenyl-furan ~350* Not reported
5-(4-Fluorophenyl)... () Phenyl Naphthalen-1-yl 4-Fluorophenyl ~350* Not reported

Notes:

  • Methylsulfonyl Group : Unique to the target compound and L6 , this group enhances metabolic stability and may influence receptor binding.
  • Methoxy Substitutions : The 2,3-dimethoxyphenyl group (target) vs. 3,4,5-trimethoxyphenyl (3e) alters electronic density, affecting solubility and interaction with hydrophobic pockets .
  • Halogen vs.

Key Research Findings

Methylsulfonyl Group : Enhances stability and bioactivity compared to phenyl or carbaldehyde substituents .

Methoxy Positioning : 2,3-Dimethoxy (target) vs. 3,4-dimethoxy (927136-54-7) alters steric hindrance and hydrogen-bonding capacity .

Halogen Substitutions : Chloro or fluoro groups (e.g., 4a, ) improve lipophilicity but may reduce metabolic stability compared to methoxy .

Q & A

Q. Q1. How can synthesis of this compound be optimized for high yield and purity?

Methodological Answer: Synthesis optimization should focus on cyclocondensation reactions. For example, refluxing equimolar amounts of chalcone derivatives (e.g., substituted phenyl vinyl ketones) with methylsulfonyl hydrazine in ethanol for 2–4 hours under anhydrous conditions can yield the dihydropyrazole core . Post-reaction purification via recrystallization (using DMF:EtOH mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity . Substituent-specific challenges, such as steric hindrance from 2,3-dimethoxyphenyl groups, may require prolonged reaction times (6–8 hours) or microwave-assisted synthesis to enhance efficiency .

Q. Q2. What spectroscopic and crystallographic methods are most reliable for structural characterization?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the stereochemistry of the dihydro-pyrazole ring and confirm substituent positions. High-resolution data (≤ 0.8 Å) is critical for accurately modeling methoxy and methylsulfonyl groups .
  • NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC). The methylsulfonyl group’s deshielding effect typically shifts pyrazole C-1 protons to δ 3.2–3.5 ppm, while methoxy groups appear as singlets at δ 3.7–3.9 ppm .

Q. Q3. How can solubility and stability be assessed under experimental conditions?

Methodological Answer:

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy (λ = 250–300 nm for pyrazole derivatives). Methoxy groups enhance solubility in organic solvents, while methylsulfonyl may improve aqueous dispersibility .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methylsulfonyl groups are generally stable, but methoxy substituents may undergo demethylation under strongly acidic/basic conditions .

Advanced Research Questions

Q. Q4. What computational strategies predict biological activity and reactivity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT, B3LYP/6-31G* level) to model electron distribution, particularly at the pyrazole N-1 and C-3 positions. Methylsulfonyl groups exhibit strong electron-withdrawing effects, which may influence binding to biological targets .
  • Molecular docking : Target enzymes like carbonic anhydrase (PDB: 1CAM) or cyclooxygenase (PDB: 1EQG) using AutoDock Vina. The 2,3-dimethoxyphenyl group’s π-π stacking potential and methylsulfonyl’s hydrogen-bonding capacity should be prioritized in docking simulations .

Q. Q5. How should biological activity assays be designed for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorometric or colorimetric kits (e.g., CA-II inhibition via esterase activity). IC₅₀ values should be compared to reference inhibitors (e.g., acetazolamide) .
  • Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7). The 4-methoxyphenyl group may enhance membrane permeability, while methylsulfonyl could modulate apoptosis pathways .

Q. Q6. How can contradictions in crystallographic or biological data be resolved?

Methodological Answer:

  • Crystallographic discrepancies : If bond lengths/angles deviate >5% from DFT predictions, re-examine data for twinning or disorder using PLATON’s TWIN/BASF tools. For example, methoxy group rotamers may cause apparent distortions .
  • Biological variability : Validate activity trends via dose-response curves (3–4 replicates) and orthogonal assays (e.g., SPR for binding affinity). Contradictions between enzyme inhibition and cellular efficacy may arise from off-target effects or metabolic instability .

Methodological Considerations for Experimental Design

Q. Q7. What reaction engineering approaches improve scalability?

Methodological Answer:

  • Flow chemistry : Use microreactors to enhance heat/mass transfer during exothermic cyclocondensation steps. Residence times <10 minutes can prevent byproduct formation .
  • Membrane separation : Purify crude products via nanofiltration (MWCO 500 Da) to remove unreacted hydrazine or chalcone precursors .

Q. Q8. How can regioselectivity in pyrazole functionalization be controlled?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc at N-1) to favor electrophilic substitution at C-3. Subsequent deprotection with TFA restores the methylsulfonyl moiety .
  • Metal catalysis : Employ Pd-catalyzed C–H activation (e.g., with 2-pyridinyl directing groups) to selectively functionalize the 4-methoxyphenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.